molecular formula C10H12N2O3S B4442148 5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine

5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine

Cat. No. B4442148
M. Wt: 240.28 g/mol
InChI Key: DSEDSEUSQAMCBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine, also known as EMA-401, is a small molecule drug that has been developed for the treatment of chronic pain. It is a selective angiotensin II type 2 receptor (AT2R) antagonist that has been shown to have analgesic properties in preclinical studies.

Mechanism of Action

5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine is a selective AT2R antagonist that blocks the activity of angiotensin II at the AT2R. Angiotensin II is a peptide hormone that is involved in the regulation of blood pressure and fluid balance. The AT2R is expressed in the peripheral nervous system and has been shown to have analgesic properties. By blocking the activity of angiotensin II at the AT2R, 5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine may reduce pain signaling in the peripheral nervous system.
Biochemical and Physiological Effects:
5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine has been shown to have analgesic effects in preclinical models of chronic pain. It has also been shown to reduce the levels of pro-inflammatory cytokines and chemokines in the spinal cord, suggesting an anti-inflammatory effect. 5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine has a favorable safety profile and does not appear to have significant effects on blood pressure or heart rate.

Advantages and Limitations for Lab Experiments

5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine has several advantages for lab experiments, including its selective AT2R antagonism, favorable safety profile, and analgesic effects in preclinical models of chronic pain. However, 5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine has limitations, including its relatively low potency and limited solubility in aqueous solutions.

Future Directions

For 5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine include further preclinical studies to elucidate its mechanism of action and optimize its potency and pharmacokinetic properties. Clinical trials are ongoing to evaluate the efficacy of 5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine for the treatment of chronic pain. Other potential applications for 5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine include the treatment of inflammatory diseases and cancer.

Scientific Research Applications

5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine has been extensively studied in preclinical models of chronic pain, including models of neuropathic pain, inflammatory pain, and cancer pain. It has been shown to have analgesic effects in these models, with a favorable safety profile. 5-(ethylsulfonyl)-N-methyl-1,3-benzoxazol-2-amine has also been studied in clinical trials for the treatment of post-herpetic neuralgia and diabetic neuropathic pain, with promising results.

properties

IUPAC Name

5-ethylsulfonyl-N-methyl-1,3-benzoxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3S/c1-3-16(13,14)7-4-5-9-8(6-7)12-10(11-2)15-9/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSEDSEUSQAMCBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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